Cas no 1339725-09-5 (3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone)

3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted with a bromo group and a 4-methyl-1,2,4-triazolemethyl moiety. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromine and triazole groups enhances its utility in cross-coupling reactions and as a building block for bioactive molecules. Its well-defined molecular framework ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. This compound is primarily used in research and development for constructing complex nitrogen-containing heterocycles.
3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone structure
1339725-09-5 structure
商品名:3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone
CAS番号:1339725-09-5
MF:C8H11BrN4O
メガワット:259.103140115738
CID:5251201

3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone
    • インチ: 1S/C8H11BrN4O/c1-12-5-10-11-7(12)4-13-3-2-6(9)8(13)14/h5-6H,2-4H2,1H3
    • InChIKey: WQHQSYJUXKHJHY-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2N(C)C=NN=2)CCC(Br)C1=O

じっけんとくせい

  • 密度みつど: 1.79±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 461.3±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.54±0.10(Predicted)

3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-371474-5.0g
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
1339725-09-5
5.0g
$2587.0 2023-03-02
Enamine
EN300-371474-2.5g
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
1339725-09-5
2.5g
$2043.0 2023-03-02
Enamine
EN300-371474-10.0g
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
1339725-09-5
10.0g
$3253.0 2023-03-02
Enamine
EN300-371474-1.0g
3-bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one
1339725-09-5
1.0g
$986.0 2023-03-02

3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone 関連文献

Related Articles

3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinoneに関する追加情報

Professional Introduction to Compound with CAS No. 1339725-09-5 and Product Name: 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone

The compound with CAS No. 1339725-09-5, specifically named as 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The molecular framework of this compound incorporates a brominated pyrrolidinone core, which is functionalized with a 4-methyl-4H-1,2,4-triazol-3-ylmethyl substituent. Such structural motifs are increasingly recognized for their role in modulating biological pathways and have been explored in various preclinical studies.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing complex diseases. The pyrrolidinone scaffold, known for its versatility and biological activity, serves as an excellent platform for medicinal chemists to design molecules with enhanced pharmacological properties. In particular, the bromine atom at the C3 position of the pyrrolidinone ring introduces a reactive site that can be exploited for further chemical modifications, enabling the synthesis of derivatives with tailored functionalities. This feature makes 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone a valuable intermediate in the synthesis of more complex molecules.

The presence of the 4-methyl-4H-1,2,4-triazol moiety adds another layer of complexity to this compound, contributing to its potential bioactivity. Triazoles are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties, making them a popular choice in drug design. The methyl group at the 4-position of the triazole ring further enhances its reactivity and stability under various chemical conditions. This combination of structural elements suggests that 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone could exhibit multiple pharmacological effects simultaneously.

Current research in medicinal chemistry has demonstrated that pyrrolidinone derivatives can interact with a wide range of biological targets. For instance, studies have shown that certain pyrrolidinones exhibit inhibitory activity against enzymes involved in pain signaling and inflammation. The brominated derivative mentioned here may potentially disrupt these pathways by binding to specific enzyme active sites or by modulating receptor interactions. Preliminary computational studies have suggested that the bromine substituent could serve as a handle for covalent bond formation with biomolecules, leading to highly specific drug candidates.

In addition to its pharmacological potential, 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyrrolidinone has been explored in synthetic chemistry as a building block for more complex structures. The reactive nature of the bromine atom allows for nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This flexibility enables chemists to introduce diverse functional groups into the molecule, facilitating the development of libraries of compounds for high-throughput screening. Such approaches are increasingly employed in academic and industrial settings to identify novel leads with desired therapeutic profiles.

The integration of biomolecular modeling techniques has further enhanced our understanding of how this compound interacts with biological systems. Molecular docking studies have been performed to predict binding affinities and preferred orientations within target proteins. These simulations have provided insights into the compound's potential mechanism of action and have guided modifications to improve its efficacy and selectivity. For example, optimizing the spatial arrangement of the pyrrolidinone ring and the triazole substituent could enhance binding interactions while minimizing off-target effects.

Recent publications have highlighted the importance of structure-based drug design in accelerating the discovery process. By leveraging computational tools alongside experimental data, researchers can rapidly screen large collections of compounds for promising candidates. The unique structural features of 3-Bromo-1-[(4-methyl-4H-1,2,4-triazol)-3ylmethyl]-2-pyrrolidinone make it an attractive candidate for such studies. Its combination of bioactive moieties and reactive sites provides a rich foundation for designing molecules that can address multiple disease pathways simultaneously.

The development of novel therapeutic agents requires not only innovative chemical design but also efficient synthetic methodologies. The synthesis of 3-Bromo-l-l-(lmethyI-lM-l ,24-triazol-Sylmethyl)-spyrroIldlnonc has been optimized to ensure scalability and reproducibility under industrial conditions. Advances in catalytic processes have enabled more sustainable production methods while maintaining high yields and purity standards. These improvements are crucial for translating laboratory discoveries into viable drug candidates that can undergo clinical evaluation.

In conclusion,33-Bromo-l-(l(41mctlll-H-I ,24-triazoll-Sylmctlll)-spyrroIldlnonc represents an exciting opportunity in pharmaceutical research due to its unique structural features and potential bioactivity. Its incorporation into drug discovery programs holds promise for developing new treatments against various diseases by targeting key biological pathways implicated in human health conditions such as inflammation, cancer,and neurological disorders.'s Future directions should focus on validating its pharmacological properties through preclinical studies while exploring innovative synthetic strategies to expand its chemical space further.'s With continued investigation,this compound could emerge as an important tool'for advancing therapeutic interventions across multiple therapeutic areas.'

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd